molecular formula C10H13NO4 B1420953 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid CAS No. 1183915-47-0

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Cat. No.: B1420953
CAS No.: 1183915-47-0
M. Wt: 211.21 g/mol
InChI Key: XNSDREBZJORDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxypropoxy group and a carboxylic acid group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid typically involves the reaction of 3-hydroxypyridine with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxypropoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group plays a crucial role in its solubility and reactivity, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the propoxy group.

    3-Methoxypyridine-6-carboxylic acid: Different substitution pattern on the pyridine ring.

    6-(3-Hydroxypropoxy)pyridine-3-carboxylic acid: Hydroxy group instead of methoxy group.

Uniqueness

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is unique due to the presence of both a methoxypropoxy group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions .

Properties

IUPAC Name

6-(3-methoxypropoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-5-2-6-15-9-4-3-8(7-11-9)10(12)13/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSDREBZJORDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.